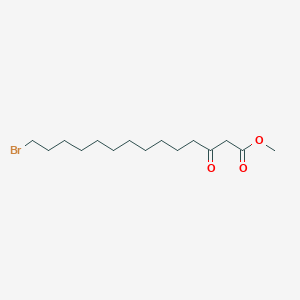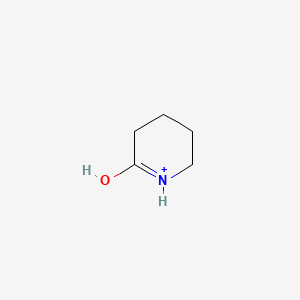
2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of two dimethylamino groups and a thione group attached to a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione typically involves the reaction of 2,6-dichloropyridine with an aqueous solution of dimethylamine in the presence of copper sulfate. This reaction is carried out at elevated temperatures, around 160°C, for approximately 15 hours . The resulting product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety during production.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-bis(dimethylamino)pyridine: Similar in structure but lacks the thione group.
2,6-bis(methylamino)pyridine: Similar but with methylamino groups instead of dimethylamino groups
Uniqueness
2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione is unique due to the presence of both dimethylamino and thione groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical functionalities.
Propriétés
Numéro CAS |
66962-16-1 |
|---|---|
Formule moléculaire |
C7H13N5S |
Poids moléculaire |
199.28 g/mol |
Nom IUPAC |
2,6-bis(dimethylamino)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H13N5S/c1-11(2)5-8-6(12(3)4)10-7(13)9-5/h1-4H3,(H,8,9,10,13) |
Clé InChI |
KZBXRFTWKKUJOM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=S)N=C(N1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




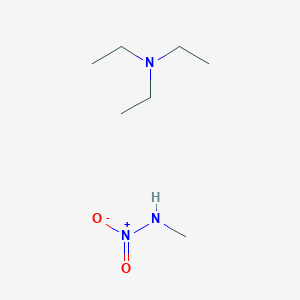


![1,1'-[Methylenebis(oxymethylene)]bis(4-methylbenzene)](/img/structure/B14486183.png)
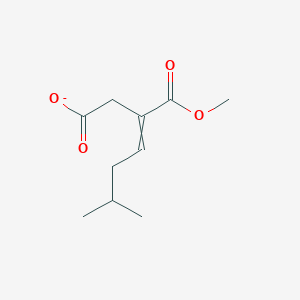
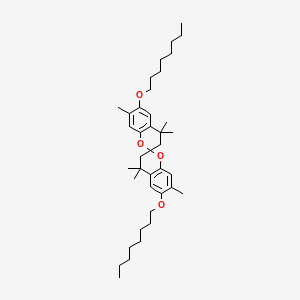
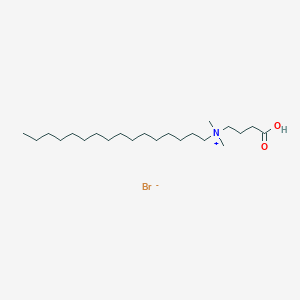

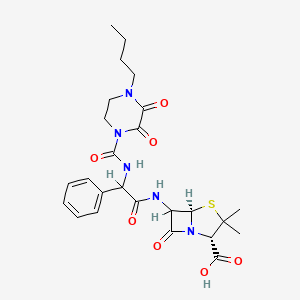
![Dimethyl [bromo(difluoro)methyl]phosphonate](/img/structure/B14486209.png)
